4-Chloropyridine N-oxide

Catalog No.
S1502908
CAS No.
1121-76-2
M.F
C5H4ClNO
M. Wt
129.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloropyridine N-oxide

CAS Number

1121-76-2

Product Name

4-Chloropyridine N-oxide

IUPAC Name

4-chloro-1-oxidopyridin-1-ium

Molecular Formula

C5H4ClNO

Molecular Weight

129.54 g/mol

InChI

InChI=1S/C5H4ClNO/c6-5-1-3-7(8)4-2-5/h1-4H

InChI Key

DPJVRASYWYOFSJ-UHFFFAOYSA-N

SMILES

C1=C[N+](=CC=C1Cl)[O-]

Canonical SMILES

C1=C[N+](=CC=C1Cl)[O-]

The exact mass of the compound 4-Chloropyridine N-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5074. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chloropyridine N-oxide (CAS 1121-76-2) is a halogenated heterocyclic N-oxide that serves as a highly versatile, bench-stable electrophile in organic synthesis. The presence of the N-oxide moiety fundamentally alters the electronic landscape of the pyridine ring, strongly withdrawing electron density from the 4-position via resonance. This electronic effect significantly lowers the activation energy for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling at the C-Cl bond. Furthermore, the N-oxide acts as a powerful directing group for regioselective C-H functionalization at the C2 position. Unlike unoxidized 4-chloropyridine, which rapidly self-polymerizes, it is a stable crystalline solid at room temperature. This makes it an ideal, easily handled precursor for the step-economic synthesis of complex 2,4-disubstituted pyridines and N-aryl-4-pyridones in pharmaceutical and agrochemical manufacturing [1].

Attempting to substitute 4-chloropyridine N-oxide with unoxidized 4-chloropyridine (free base) introduces severe handling and processability failures. 4-Chloropyridine free base is notoriously unstable, undergoing rapid, spontaneous intermolecular quaternization (self-polymerization) at room temperature. This necessitates its storage and handling as a hygroscopic hydrochloride salt, which requires in-situ neutralization that can interfere with sensitive catalytic cycles and generate unwanted waste [1]. In contrast, 4-chloropyridine N-oxide is a stable solid (melting point ~160 °C) that completely resists self-polymerization, allowing for standard long-term storage and precise stoichiometric weighing. Furthermore, unoxidized 4-chloropyridine lacks the N-oxide directing group, making it impossible to achieve the highly regioselective C2-metalation or C2-arylation that 4-chloropyridine N-oxide readily undergoes, fundamentally altering the downstream synthetic routes available to the buyer [2].

Regioselective C2-Functionalization Yield

The N-oxide moiety in 4-chloropyridine N-oxide acts as a strong directing group for C2-functionalization, enabling the synthesis of 2,4-disubstituted pyridines without pre-functionalization. When subjected to Grignard addition followed by rearomatization, 4-chloropyridine N-oxide yields the 2-substituted-4-chloropyridine in 74% yield. In contrast, achieving similar C2-substitution on unoxidized 4-chloropyridine requires phenoxycarbonyl-activation, which only delivers a 55% yield of the desired product [1].

Evidence DimensionYield of 2-substituted 4-chloropyridine derivative
Target Compound Data74% yield (using 4-chloropyridine N-oxide)
Comparator Or Baseline55% yield (using phenoxycarbonyl-activated 4-chloropyridine)
Quantified Difference19% absolute yield improvement and elimination of the activation step
ConditionsGrignard addition followed by acetic anhydride/microwave rearomatization

Reduces raw material costs and synthetic steps by eliminating the need for complex pre-activation reagents, providing a highly step-economic route to 2,4-disubstituted pyridine scaffolds.

Precursor Suitability for N-Aryl-4-Pyridone Synthesis

4-Chloropyridine N-oxide is uniquely suited as a precursor for the direct N-pyridonation of arenes. When converted to its triflate salt (N-OTf) and subjected to visible-light photoredox catalysis, it reacts with arenes to form arylpyridinium salts. Subsequent hydrolysis leverages the 4-chloro substituent as a leaving group, yielding N-aryl-4-pyridones in 58–92% yields. Pyridine N-oxide, lacking the 4-chloro leaving group, cannot undergo this specific hydrolysis to form the 4-pyridone core [1].

Evidence DimensionAbility to form N-aryl-4-pyridones via photoredox C-H functionalization
Target Compound Data58–92% yield of N-aryl-4-pyridones
Comparator Or BaselinePyridine N-oxide (0% yield, lacks necessary leaving group)
Quantified DifferenceExclusive capability to form the 4-pyridone core
Conditions1.5 equiv N-OTf reagent, 5 mol % Ru(bpy)3(PF6)2, visible light, followed by basic hydrolysis

Unlocks a direct, metal-free C-H functionalization pathway for synthesizing complex pyridone-based therapeutics, such as antifibrotic agents.

Activation for Ligand-Free Aqueous Suzuki Coupling

The electron-withdrawing nature of the N-oxide group highly activates the C4-chloride bond toward palladium-catalyzed cross-coupling. 4-Chloropyridine N-oxide successfully undergoes ligand-free Suzuki-Miyaura coupling with arylboronic acids in aqueous media (using simple Pd catalysts and diisopropylamine), achieving isolated yields of 65–70% within 1 hour. Unoxidized N-heteroaryl halides typically exhibit low reactivity under these mild, ligand-free aqueous conditions, often requiring expensive phosphine ligands and extended reaction times [1].

Evidence DimensionReactivity in ligand-free aqueous Suzuki coupling
Target Compound Data65–70% yield within 1 hour
Comparator Or BaselineUnoxidized N-heteroaryl halides (inactive or require expensive ligands)
Quantified DifferenceEnables ligand-free coupling with >65% yield
ConditionsArylboronic acid, diisopropylamine, ligand-free Pd catalysis in water

Significantly reduces the cost and environmental impact of industrial scale-up by eliminating the need for expensive phosphine ligands and organic solvents.

Step-Economic Synthesis of 2,4-Disubstituted Pyridine Libraries

Because 4-chloropyridine N-oxide directs functionalization to the C2 position while retaining an activated C4-chloride, it is the optimal procurement choice for synthesizing diverse 2,4-disubstituted pyridines. Medicinal chemists can perform regioselective Grignard additions or direct C-H arylations at the C2 position, followed by orthogonal SNAr or cross-coupling at the C4 position, bypassing the multi-step protection and activation sequences required when starting from unoxidized 4-chloropyridine [1].

Green Manufacturing via Aqueous Cross-Coupling

In process chemistry, the ability of 4-chloropyridine N-oxide to undergo ligand-free Suzuki-Miyaura couplings in water makes it a highly attractive building block. Procurement of this specific N-oxide allows manufacturers to eliminate expensive phosphine ligands and volatile organic solvents from the coupling step, streamlining the production of 4-arylpyridine derivatives while improving the environmental factor (E-factor) of the synthetic route [2].

Late-Stage Photoredox Pyridonation of Arenes

For the development of pyridone-based therapeutics (such as antifibrotic drugs), 4-chloropyridine N-oxide serves as a critical radical precursor. By converting the compound to its triflate salt, researchers can utilize visible-light photoredox catalysis to directly install the 4-pyridone core onto complex, unactivated arenes. The 4-chloro substituent is essential for the final hydrolysis step, making this compound functionally superior to non-halogenated pyridine N-oxides for this specific advanced methodology [3].

LogP

-0.44 (LogP)

UNII

F3196UEB9Q

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1121-76-2

Wikipedia

4-chloropyridine N-oxide

Dates

Last modified: 08-15-2023

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